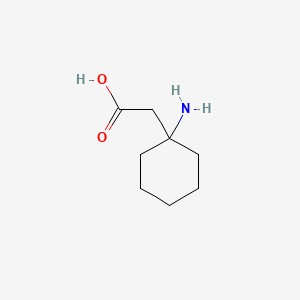
(5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone: is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a unique combination of isoxazole, pyrimidine, and piperazine moieties, which confer distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone involves multiple steps, typically starting with the construction of the isoxazole and pyrimidine rings, followed by their coupling with a piperazine derivative. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are critical to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound requires scalable synthetic routes that can maintain the efficiency and cost-effectiveness of the process. Often, this involves optimizing reaction conditions and employing automated systems to handle the complex multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions it Undergoes
(5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to change specific functional groups, impacting the compound's reactivity and stability.
Substitution: Substitution reactions involve replacing one functional group with another, which can be useful in modifying the compound for various applications.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Conditions often involve controlling the pH, temperature, and solvent environment to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its ability to participate in various organic reactions, serving as a model for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, it has potential as a lead compound in drug discovery, particularly for its interactions with biological targets such as enzymes or receptors. Its structural features make it a candidate for designing molecules with specific biological activities.
Medicine
In medicine, (5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone may be explored for therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity and mechanism of action.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules. Its chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which (5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects is largely dependent on its interaction with specific molecular targets These interactions often involve binding to enzymes or receptors, modulating their activity and triggering downstream biological pathways
Comparison with Similar Compounds
Similar Compounds
(5-Phenylisoxazol-3-yl)(4-(4-chloropyrimidin-2-yl)piperazin-1-yl)methanone
(5-Phenylisoxazol-3-yl)(4-(6-(difluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
(5-Phenylisoxazol-3-yl)(4-(6-(fluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
Highlighting Uniqueness
While similar compounds share structural elements and functional groups, (5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone stands out due to the trifluoromethyl group on the pyrimidine ring. This modification can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique candidate for research and development.
Hope this helps in making the compound a bit less mysterious!
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O2/c20-19(21,22)16-11-17(24-12-23-16)26-6-8-27(9-7-26)18(28)14-10-15(29-25-14)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZWMAXRQUEDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-cyclobutyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine](/img/structure/B2595029.png)

![5-benzoyl-N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B2595034.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2595035.png)
![2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2595036.png)
![ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2595037.png)
![N-[(4-methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2595038.png)


![Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate](/img/structure/B2595041.png)



